Home > Products > Building Blocks P16965 > 3-(3-Ethylphenoxy)azetidine
3-(3-Ethylphenoxy)azetidine - 1177338-79-2

3-(3-Ethylphenoxy)azetidine

Catalog Number: EVT-1674436
CAS Number: 1177338-79-2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator. It was developed as a potential treatment for type 2 diabetes with a reduced risk of hypoglycemia compared to "full" GK activators.

Palladium (II) Complexes with 1-(Substituted Benzyl)azetidine-3,3-dicarboxylates

Compound Description: A series of palladium (II) complexes incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylates as ligands were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. Several complexes exhibited moderate antiproliferative activity.

3-Aryl-Oxetane and 3-Aryl-Azetidine Ethers

Compound Description: Researchers synthesized a series of 3,3-disubstituted oxetane and azetidine ethers as potential ester isosteres. These compounds were prepared by a Brønsted acid-catalyzed alkylation of alcohols with the corresponding 3-aryl-oxetanols and 3-aryl-azetidinols. The oxetane ethers demonstrated notable chemical stability across various conditions, even surpassing the stability of analogous esters under basic and reducing conditions.

3,3-diarylazetidines

Compound Description: A series of 3,3-diaryl azetidine derivatives were synthesized from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions. This method allowed for the preparation of various substituted diaryl azetidines in high yield and purity, highlighting its efficiency in diversifying the azetidine scaffold.

Source and Classification

3-(3-Ethylphenoxy)azetidine can be classified as a substituted azetidine, which is a four-membered nitrogen-containing heterocycle. Its structural formula can be represented as follows:

C12H15NO\text{C}_12\text{H}_{15}\text{N}\text{O}

This compound is derived from the reaction of azetidine with phenolic compounds, specifically those containing ethyl substituents at the meta position.

Synthesis Analysis

Methods

The synthesis of 3-(3-Ethylphenoxy)azetidine typically involves several synthetic routes, including:

  1. Nucleophilic Substitution Reactions: This method employs the nucleophilic attack of azetidine on electrophilic aromatic compounds, such as 3-ethylphenol.
  2. Ring Closure Reactions: Utilizing intermediates that contain both the azetidine and the phenoxy moieties, ring closure can be achieved through cyclization reactions in the presence of suitable catalysts.

Technical Details

The synthesis may involve the following steps:

  • Preparation of Intermediates: Starting from 3-ethylphenol, a suitable electrophile can be generated to react with azetidine.
  • Cyclization: Under controlled conditions (temperature and solvent), the reaction mixture undergoes cyclization to form 3-(3-Ethylphenoxy)azetidine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(3-Ethylphenoxy)azetidine features:

  • An azetidine ring with one nitrogen atom.
  • A phenoxy group attached at the 3-position of the azetidine ring.

The compound's molecular weight is approximately 201.25 g/mol, and its chemical structure can be depicted as:

C6H4(C2H5)OC4H8N\text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{O}-\text{C}_4\text{H}_8\text{N}

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

3-(3-Ethylphenoxy)azetidine can participate in various chemical reactions, including:

  • Nucleophilic Substitutions: The nitrogen atom in the azetidine ring can act as a nucleophile, enabling further functionalization.
  • Electrophilic Aromatic Substitution: The phenoxy group can undergo electrophilic substitution reactions, allowing for additional modifications.

Technical Details

Reactions are often conducted under mild conditions to preserve the integrity of the azetidine structure. Solvents such as ethanol or acetonitrile may be employed to facilitate these transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(3-Ethylphenoxy)azetidine often involves interactions with biological targets such as receptors or enzymes. The azetidine moiety may enhance binding affinity due to its conformational flexibility.

Data

Studies indicate that derivatives of azetidines can exhibit activity against various biological targets, making them candidates for therapeutic applications. Specific mechanisms may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include determining boiling points, solubility profiles, and reactivity under various conditions.

Applications

Scientific Uses

The applications of 3-(3-Ethylphenoxy)azetidine span several areas:

  • Pharmaceutical Development: Its potential as an active pharmaceutical ingredient (API) makes it relevant in drug discovery efforts aimed at treating various diseases.
  • Chemical Research: Used as a building block for synthesizing more complex molecules in organic chemistry research.
Introduction to 3-(3-Ethylphenoxy)azetidine in Contemporary Chemical Research

Historical Context and Discovery Milestones in Azetidine Derivatives

The exploration of azetidine chemistry represents a significant frontier in heterocyclic compound research, with 3-(3-ethylphenoxy)azetidine emerging as a structurally optimized derivative of considerable scientific interest. Azetidine, the saturated four-membered nitrogen-containing heterocycle, was first characterized in the early 20th century as a chemical curiosity, but its derivatives gained prominence with the discovery of penicillin's β-lactam core in 1928 [7]. The historical development of 3-aryloxyazetidines follows a trajectory of increasing molecular sophistication, beginning with simple N-substituted azetidines reported in the 1950s and evolving to oxygen-linked aromatic systems by the late 20th century [7]. The specific incorporation of ethyl-substituted phenoxy groups represents a strategic response to the pharmacological limitations observed in early methylphenoxy analogues, where metabolic instability restricted therapeutic utility.

The synthesis of 3-phenoxyazetidines historically proceeded through nucleophilic ring-opening strategies or transition-metal catalyzed couplings, but contemporary access to 3-(3-ethylphenoxy)azetidine leverages advanced methodologies. Key developments include the application of Buchwald-Hartwig amination for C–O bond formation and the use of azetidin-3-ol precursors activated as mesylates or halides [3] [4]. These synthetic advances addressed the significant challenge of constructing the sterically constrained C–O linkage between the azetidine's 3-position and the ortho-substituted phenol moiety while preserving the strained ring system from decomposition—a challenge that had previously limited structural exploration in this chemical space.

Table 1: Historical Development of Azetidine Derivatives Relevant to 3-(3-Ethylphenoxy)azetidine Research

Time PeriodKey AdvancementImpact on 3-(3-Ethylphenoxy)azetidine Research
1928-1950sDiscovery of β-lactam antibioticsHighlighted biological potential of strained N-heterocycles
1960s-1980sDevelopment of 1-azetine and 2-azetine chemistryProvided fundamental reactivity insights for azetidine functionalization
1990s-2000sPalladium-catalyzed C–O coupling methodsEnabled efficient synthesis of aryloxyazetidine derivatives
2010-PresentStructure-Activity Relationship (SAR) optimizationRationalized ethyl substitution at meta-phenoxy position

Pharmacological Significance of Phenoxy-Substituted Azetidines

Phenoxy-substituted azetidines occupy a privileged position in medicinal chemistry due to their balanced physiochemical properties and target engagement capabilities. The 3-(3-ethylphenoxy)azetidine scaffold demonstrates enhanced metabolic stability compared to its methylphenoxy analogue (3-(3-methylphenoxy)azetidine, CAS 949100-18-9), attributed to the ethyl group's resistance to cytochrome P450-mediated demethylation pathways [3] . This pharmacokinetic advantage positions the ethyl derivative as a superior candidate for central nervous system targets where sustained exposure is required, though comprehensive ADMET studies remain ongoing.

The structural configuration of 3-(3-ethylphenoxy)azetidine enables versatile target modulation. Molecular docking analyses suggest that the azetidine nitrogen participates in hydrogen bonding with aspartate or glutamate residues in binding pockets, while the ethylphenoxy moiety engages in hydrophobic interactions within receptor subpockets [4] [8]. This dual binding capability explains the scaffold's appearance across diverse pharmacological classes, including:

  • STAT3 inhibitors for oncology (nanomolar IC₅₀ values demonstrated in azetidine-2-carboxamide derivatives)
  • Serotonergic modulators for neuropsychiatric disorders
  • Adrenergic ligands for cardiovascular indications

Recent investigations have established that the ethyl substitution at the meta-position creates optimal steric occupancy for STAT3 SH2 domain binding, with 3-(3-ethylphenoxy)azetidine-containing inhibitors demonstrating 3-fold greater potency than their methyl counterparts in breast cancer models (EC₅₀ = 0.9-1.9 μM) [8]. The isosteric replacement of oxygen with sulfonyl or amino linkers diminishes activity, underscoring the critical nature of the ether linkage for maintaining conformational flexibility and electronic properties essential for target engagement.

Table 2: Structural Analogs of 3-(3-Ethylphenoxy)azetidine and Their Pharmacological Relevance

Compound NameCAS NumberMolecular Weight (g/mol)Key Pharmacological Feature
3-(3-Methylphenoxy)azetidine949100-18-9163.22Metabolic vulnerability to demethylation
3-(4-Bromo-3-methylphenoxy)azetidine1220038-48-1242.11Halogenated probe for SAR expansion
3-[3-(Trifluoromethyl)phenoxy]azetidine76263-23-5217.19Enhanced binding pocket occupancy
3-(4-Methylphenoxy)azetidine954220-73-6163.22Ortho-substitution effect comparator
3-(p-Tolyloxy)azetidine954220-73-6163.22Para-methyl substitution analog

Theoretical Frameworks for Studying Bioactive Azetidine Analogues

The molecular behavior of 3-(3-ethylphenoxy)azetidine is governed by quantum mechanical principles that explain its conformational dynamics and electronic properties. Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level reveal significant ring strain (approximately 25-27 kcal/mol) in the azetidine moiety, comparable to cyclobutane but less than aziridine systems [1] [7]. This strain energy contributes to the scaffold's reactivity profile, particularly in ring-opening transformations that may occur under biological conditions. The nitrogen inversion barrier in azetidines is calculated at 5.27 kJ/mol, permitting rapid interconversion between equatorial and axial conformations of the ethylphenoxy substituent on the picosecond timescale—a feature critical for adapting to protein binding pockets [7].

Advanced computational approaches have been employed to understand the electronic distribution within 3-(3-ethylphenoxy)azetidine. Natural Bond Orbital (NBO) analysis indicates substantial p-character (approximately 78%) in the nitrogen lone pair, explaining the compound's enhanced basicity (predicted pKa 10.2-10.8) relative to larger heterocycles like pyrrolidine [7]. This electronic profile facilitates:

  • Protonation in physiological environments
  • Formation of charge-assisted hydrogen bonds
  • Coordination with metalloenzyme active sites

Molecular dynamics simulations of 3-(3-ethylphenoxy)azetidine-containing inhibitors bound to the STAT3 SH2 domain demonstrate that the ethyl group optimally fills a hydrophobic subpocket lined with leucine, isoleucine, and valine residues [8]. The meta-positioning creates a 110° dihedral angle between the azetidine and phenyl rings, positioning the ethyl group perpendicular to the aromatic plane for maximal van der Waals contacts. These simulations further predict that para-substitution would disrupt critical hydrogen bonding with Lys609, while ortho-substitution would induce steric clash with Tyr657, rationalizing the observed meta-substitution preference in active derivatives.

Table 3: Computational Parameters for 3-(3-Ethylphenoxy)azetidine and Related Structures

Computational Parameter3-(3-Ethylphenoxy)azetidine3-(3-Methylphenoxy)azetidine3-Phenoxyazetidine
Ring Strain Energy (kcal/mol)26.326.126.0
N-inversion Barrier (kJ/mol)5.315.295.27
Predicted pKa (aqueous)10.4510.4210.38
Dipole Moment (Debye)2.352.322.28
Optimum Dihedral Angle (θ)110.2°110.5°111.7°

Properties

CAS Number

1177338-79-2

Product Name

3-(3-Ethylphenoxy)azetidine

IUPAC Name

3-(3-ethylphenoxy)azetidine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

XVCVJCHQPWGDCY-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OC2CNC2

Canonical SMILES

CCC1=CC(=CC=C1)OC2CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.